3,4-Dimethoxybenzyl iodide
Description
Structure
3D Structure
Properties
CAS No. |
76950-76-0 |
|---|---|
Molecular Formula |
C9H11IO2 |
Molecular Weight |
278.09 g/mol |
IUPAC Name |
4-(iodomethyl)-1,2-dimethoxybenzene |
InChI |
InChI=1S/C9H11IO2/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-5H,6H2,1-2H3 |
InChI Key |
HMZMWOTUXBSUTC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CI)OC |
Origin of Product |
United States |
Synthetic Methodologies for 3,4 Dimethoxybenzyl Iodide and Precursors
Synthesis from 3,4-Dimethoxybenzyl Alcohol Derivatives
The direct conversion of 3,4-Dimethoxybenzyl alcohol to its iodide derivative is a key synthetic step, though it presents unique challenges and has led to the investigation of various methodologies.
A modern and efficient method for the synthesis of alkyl iodides involves the use of polymer-supported reagents, which simplify product isolation and purification. Research has demonstrated the successful iodination of 3,4-Dimethoxybenzyl alcohol using a polymer-supported triphenylphosphine (B44618) (PS-TPP) reagent in the presence of iodine (I₂). This reaction, conducted under microwave irradiation, provides a high yield of the desired product in a remarkably short time. nih.gov The use of a polymer-supported reagent facilitates a straightforward workup, requiring only filtration and solvent removal to isolate the product. nih.gov
Table 1: Iodination of 3,4-Dimethoxybenzyl Alcohol with a Polymer-Supported Reagent nih.gov
| Reactant | Reagents | Conditions | Reaction Time | Yield |
|---|---|---|---|---|
| 3,4-Dimethoxybenzyl alcohol | PS-TPP, I₂ | Acetonitrile (B52724) (CH₃CN), 120 °C, Microwave | 3-7 minutes | 89% |
Data sourced from a study on the application of polymer-supported triphenylphosphine in organic synthesis. nih.gov
The synthesis of 3,4-Dimethoxybenzyl iodide is complicated by the compound's inherent instability. Research has noted that attempts to prepare this iodide via various methods often result in decomposition. researchgate.net This instability is attributed to the fact that iodide is an excellent leaving group, which, combined with the electron-donating methoxy (B1213986) groups on the benzene (B151609) ring, increases the reactivity and subsequent decomposition of the molecule. researchgate.net
Given these challenges, alternative halogenation procedures, such as chlorination, have been successfully employed to synthesize the more stable halide analogue, 3,4-Dimethoxybenzyl chloride. A common and effective method involves reacting 3,4-Dimethoxybenzyl alcohol with thionyl chloride (SOCl₂). ijcea.orgresearchgate.netprepchem.com This reaction is typically performed in a solvent like ether or methylene (B1212753) chloride at a low temperature, which is then allowed to warm to room temperature. ijcea.orgprepchem.com
Table 2: Alternative Halogenation: Synthesis of 3,4-Dimethoxybenzyl Chloride
| Reactant | Reagent | Solvent | Conditions | Yield |
|---|---|---|---|---|
| 3,4-Dimethoxybenzyl alcohol | Thionyl chloride (SOCl₂) | Methylene chloride | Ice bath cooling, then room temperature | Not explicitly stated, but product obtained prepchem.com |
Synthetic Routes to 3,4-Dimethoxybenzyl Halide Precursors
The synthesis of 3,4-Dimethoxybenzyl halides often begins with more accessible starting materials, such as vanillin (B372448). These multi-step pathways are crucial for obtaining the necessary precursors for further chemical transformations.
3,4-Dimethoxybenzyl bromide is a key intermediate and its synthesis is well-documented, typically originating from vanillin.
The conversion of vanillin to 3,4-Dimethoxybenzyl bromide is a two-stage process involving methylation followed by reduction.
The first step is the methylation of the phenolic hydroxyl group of vanillin to produce veratraldehyde (3,4-dimethoxybenzaldehyde). This O-methylation is commonly achieved using a methylating agent like dimethyl sulfate (B86663) in the presence of a base such as sodium hydroxide. researchgate.netugm.ac.id This reaction typically proceeds with high efficiency. ugm.ac.id
Table 3: Synthesis of Veratraldehyde from Vanillin
| Starting Material | Reagents | Conditions | Yield |
|---|---|---|---|
| Vanillin | Dimethyl sulfate, NaOH | 60 °C, 2 hours | 87.7% ugm.ac.id |
The second step involves the reduction of the aldehyde group in veratraldehyde to a primary alcohol, yielding veratryl alcohol (3,4-dimethoxybenzyl alcohol). This transformation is most frequently accomplished using sodium borohydride (B1222165) (NaBH₄) in a solvent like methanol. ijcea.orgresearchgate.netresearchgate.netresearchgate.net This reduction is known to be highly effective, often resulting in near-quantitative yields. ijcea.orgresearchgate.netresearchgate.net A study focused on preparing pure veratryl alcohol reported a yield between 60-75% after purification. researchgate.net
The final step in this sequence is the bromination of the benzylic alcohol group of veratryl alcohol to form 3,4-Dimethoxybenzyl bromide. Several brominating agents can be used for this conversion. Phosphorus tribromide (PBr₃) has been shown to effectively brominate veratryl alcohol, yielding the desired product in high yield. researchgate.netgoogle.com Another reported method uses boron tribromide (BBr₃), which also provides a high yield of the final product. google.com
Table 4: Bromination Techniques for Veratryl Alcohol
| Reactant | Reagent | Conditions | Yield | Source |
|---|---|---|---|---|
| Veratryl alcohol | Phosphorus tribromide (PBr₃) | Not specified | 85% | researchgate.net |
| Veratryl alcohol | Phosphorus tribromide (PBr₃) | Ether, ice-cooled then 23 °C | 95% | google.com |
Preparation of 3,4-Dimethoxybenzyl Chloride
A common method for the preparation of 3,4-dimethoxybenzyl chloride involves the chlorination of 3,4-dimethoxybenzyl alcohol. One documented procedure utilizes thionyl chloride in a suitable solvent like dichloromethane (B109758). In a typical synthesis, 3,4-dimethoxybenzyl alcohol is dissolved in dry dichloromethane and cooled. Thionyl chloride is then added dropwise to the solution. The reaction mixture is stirred for an extended period, often overnight, at room temperature. Following the reaction, the mixture is carefully poured into ice water and neutralized with a base such as sodium bicarbonate. The organic layer containing the product is then separated, washed, dried, and concentrated to yield 3,4-dimethoxybenzyl chloride. prepchem.com
Another approach to synthesizing 3,4-dimethoxybenzyl chloride is through the chloromethylation of 1,2-dimethoxybenzene (B1683551) (veratrole) using paraformaldehyde and hydrogen chloride. google.com This method directly introduces the chloromethyl group onto the aromatic ring.
An alternative pathway to 3,4-dimethoxybenzyl chloride starts from 3,4-dihydroxybenzyl chloride. This precursor undergoes an etherification reaction to introduce the two methoxy groups. A patented method describes the etherification of 3,4-dihydroxybenzyl chloride using dimethyl sulfate in the presence of a base like sodium hydroxide. vulcanchem.com To optimize the reaction and minimize the formation of byproducts, the dimethyl sulfate is added over a prolonged period of 10-12 hours while maintaining the reaction temperature between 30 and 60°C. The resulting 3,4-dimethoxybenzyl chloride is then extracted using a solvent such as chloroform, with reported yields exceeding 95%.
| Parameter | Value | Reference |
| Starting Material | 3,4-Dihydroxybenzyl Chloride | vulcanchem.com |
| Methylating Agent | Dimethyl Sulfate | vulcanchem.com |
| Base | Sodium Hydroxide | vulcanchem.com |
| Temperature | 30–60°C | |
| Reaction Time | 10–12 hours | |
| Solvent | Water/Chloroform | |
| Yield | >95% |
Challenges and Optimization in this compound Synthesis
The synthesis of this compound is not without its difficulties. The stability of the final product and the optimization of reaction conditions to maximize yield and purity are significant considerations.
A primary challenge in the synthesis of this compound is its inherent instability. researchgate.net Research has shown that attempts to prepare this compound often result in decomposed products. researchgate.net This instability is largely attributed to the fact that iodide is an excellent leaving group, making the compound highly reactive. researchgate.net
The presence of two electron-donating methoxy groups on the benzene ring increases the electron density, which in turn enhances the reactivity of the benzyl (B1604629) halide. researchgate.net This increased reactivity contributes to the compound's propensity to decompose. researchgate.net Studies have indicated that this compound, along with similar compounds like 2,4-dimethoxybenzyl iodide and 3,4,5-trimethoxybenzyl iodide, decomposes rapidly and cannot be easily isolated. researchgate.net The decomposition is often observed as the compound turning into a black colored slurry when exposed to air. researchgate.net Due to this instability, it is recommended that if the compound is isolated, it should be stored at cool temperatures. researchgate.net
To improve the outcome of syntheses involving related but more stable compounds like 3,4-dimethoxybenzyl chloride, specific procedures are followed. For instance, in the synthesis of 3,4-dimethoxybenzyl chloride from veratryl alcohol, the reaction with thionyl chloride is performed under cooling with ice, and the mixture is stirred overnight at room temperature. prepchem.com The workup procedure, which includes washing with water and neutralization with sodium bicarbonate, is crucial for removing impurities and obtaining a purer product. prepchem.com
In the context of preparing precursors, such as the etherification of 3,4-dihydroxybenzyl chloride, optimizing reaction parameters is key to enhancing the yield. The slow, controlled addition of the methylating agent and careful temperature regulation are critical for minimizing side reactions and achieving high yields of the desired 3,4-dimethoxybenzyl chloride, which can then be used in subsequent steps.
While direct synthesis and isolation of pure this compound are problematic due to its decomposition, the synthesis of its more stable bromide analog, 3,4-dimethoxybenzyl bromide, has been achieved with high yields (95%) by reacting veratryl alcohol with phosphorus tribromide in ether. google.com This suggests that the choice of the halogen is a critical factor in the stability and isolability of the final product.
Mechanistic Investigations of 3,4 Dimethoxybenzyl Iodide Reactivity
Nucleophilic Substitution Pathways
The reactivity of 3,4-dimethoxybenzyl iodide in nucleophilic substitution reactions is a subject of significant mechanistic interest. Due to the structure of the benzylic halide, it can undergo substitution via both unimolecular (SN1) and bimolecular (SN2) pathways. The preferred mechanism is influenced by several factors, including the stability of the carbocation intermediate, the nature of the nucleophile, the solvent, and steric effects. quora.com
Unimolecular Nucleophilic Substitution (SN1) Reactions
The SN1 mechanism is a stepwise process that involves the formation of a carbocation intermediate. wikipedia.org This pathway is particularly relevant for this compound due to the stability of the resulting benzylic carbocation. The reaction proceeds in two main steps: the slow, rate-determining ionization of the substrate to form a carbocation, followed by a rapid attack of the nucleophile on the carbocation. chemicalnote.com
The rate of an SN1 reaction is primarily dependent on the stability of the carbocation intermediate. chemicalnote.com In the case of this compound, the cleavage of the carbon-iodide bond results in the formation of a 3,4-dimethoxybenzyl carbocation. This carbocation is significantly stabilized by resonance, which delocalizes the positive charge across the benzene (B151609) ring. libretexts.orglibretexts.org The presence of two methoxy (B1213986) groups at the 3- and 4-positions further enhances this stability through their electron-donating resonance effects. kiku.dk These groups donate electron density to the aromatic ring, which in turn helps to delocalize the positive charge of the benzylic carbocation, thereby lowering its energy and the activation energy for its formation. kiku.dkchemistrysteps.com
The delocalization of the positive charge in the 3,4-dimethoxybenzyl carbocation can be represented by multiple resonance structures, illustrating the distribution of the charge onto the ortho and para positions of the benzene ring relative to the benzylic carbon. libretexts.org This extensive delocalization is a key factor in promoting the SN1 pathway for this compound. chemistrysteps.com
The choice of solvent plays a crucial role in the kinetics of SN1 reactions. Polar protic solvents, such as water, alcohols, and carboxylic acids, are particularly effective at promoting the SN1 mechanism. quora.comlibretexts.org These solvents can stabilize both the forming carbocation and the leaving group (iodide ion) through solvation. quora.com The high dielectric constant of polar protic solvents helps to insulate the separated charges of the carbocation and the leaving group, thereby lowering the energy of the transition state for ionization. libretexts.org
The rate of solvolysis, a common type of SN1 reaction where the solvent acts as the nucleophile, is often used to study these effects. For benzylic halides, the rate of solvolysis has been shown to be sensitive to the ionizing power of the solvent. nih.govkoreascience.kr An increase in solvent polarity generally leads to an increase in the rate of the SN1 reaction. quora.com
| Solvent | Solvent Type | Dielectric Constant (Approx.) | Effect on SN1 Rate |
|---|---|---|---|
| Water (H₂O) | Polar Protic | 80 | Favors SN1 |
| Methanol (CH₃OH) | Polar Protic | 33 | Favors SN1 |
| Ethanol (C₂H₅OH) | Polar Protic | 24 | Favors SN1 |
| Acetone ((CH₃)₂CO) | Polar Aprotic | 21 | Less Favorable for SN1 |
| Hexane (C₆H₁₄) | Nonpolar | 2 | Disfavors SN1 |
Bimolecular Nucleophilic Substitution (SN2) Reactions
The SN2 mechanism is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. chemicalnote.com This "backside attack" results in an inversion of the stereochemical configuration at the carbon center. libretexts.org Benzylic halides, including this compound, are also susceptible to SN2 reactions, particularly with strong nucleophiles and in polar aprotic solvents. quora.com
The rate of an SN2 reaction is highly sensitive to steric hindrance at the reaction center. libretexts.org As the number and size of substituents on the carbon atom increase, the rate of SN2 reaction decreases due to the difficulty of the nucleophile in accessing the electrophilic carbon. libretexts.orglibretexts.org For this compound, the benzylic carbon is primary, which generally favors the SN2 mechanism. youtube.com However, the presence of the benzene ring can introduce some steric bulk.
If the benzylic carbon were a stereocenter, an SN2 reaction would proceed with inversion of configuration. masterorganicchemistry.com This is a hallmark of the SN2 mechanism, where the nucleophile attacks from the side opposite to the leaving group, leading to a predictable stereochemical outcome. libretexts.org
| Substrate Type | Relative SN2 Rate | Reason |
|---|---|---|
| Methyl | Fastest | Least steric hindrance |
| Primary (e.g., Benzyl) | Fast | Minimal steric hindrance |
| Secondary | Slow | Increased steric hindrance |
| Tertiary | No Reaction | Severe steric hindrance |
The iodide ion plays a dual role in the context of nucleophilic substitution reactions involving this compound. Firstly, iodide is an excellent leaving group because it is a weak base, meaning it is stable on its own after detaching from the carbon atom. quimicaorganica.org The stability of the leaving group is a crucial factor in both SN1 and SN2 reactions. organic-chemistry.org In the periodic table, leaving group ability increases down a group, making iodide a better leaving group than bromide, chloride, and fluoride. quimicaorganica.org
Secondly, the iodide ion itself is a potent nucleophile, particularly in polar aprotic solvents. reddit.com This can lead to exchange reactions, such as the Finkelstein reaction, where one halide is replaced by another. In the context of this compound, while iodide is the leaving group, its nucleophilic character is an important consideration in reversible reactions or when it is present in the reaction mixture as a salt. reddit.com In polar protic solvents, larger anions like iodide are less tightly solvated and thus more nucleophilic compared to smaller anions like fluoride. libretexts.org
Competitive Mechanisms and Influencing Factors
The reactivity of this compound is significantly influenced by its molecular structure, particularly the presence of two electron-donating methoxy groups on the benzene ring and the iodide atom, which is an excellent leaving group. These features allow for the operation of competitive reaction mechanisms, primarily the unimolecular nucleophilic substitution (SN1) and the bimolecular nucleophilic substitution (SN2) pathways.
The electron-donating nature of the methoxy groups at the para and meta positions stabilizes the formation of a benzyl (B1604629) carbocation intermediate through resonance. This stabilization makes the SN1 pathway, which proceeds via this carbocation, a viable mechanism. The stability of this intermediate is a critical factor that increases the propensity for SN1 reactions, especially when compared to unsubstituted benzyl halides.
Conversely, the SN2 mechanism involves a direct backside attack by a nucleophile on the carbon atom bonded to the iodide. This pathway is sensitive to steric hindrance at the reaction center. For this compound, the primary nature of the benzylic carbon means steric hindrance is relatively low, allowing SN2 reactions to occur.
Several factors influence which mechanism predominates:
Nucleophile: Strong, highly concentrated nucleophiles favor the SN2 pathway, as the reaction rate is dependent on the nucleophile's concentration. Weaker or less concentrated nucleophiles may allow the SN1 mechanism to compete or dominate.
Solvent: Polar protic solvents (e.g., water, alcohols) can solvate both the leaving group (iodide) and the carbocation intermediate, thus favoring the SN1 mechanism. Polar aprotic solvents (e.g., acetone, DMSO) are less effective at solvating the carbocation and tend to favor the SN2 pathway.
Leaving Group: The iodide ion is an excellent leaving group, a fact attributed to its large size and the stability of the I⁻ anion. This facilitates both SN1 and SN2 reactions by lowering the activation energy for the carbon-iodine bond cleavage. Research has shown that benzyl iodides are generally more unstable and reactive than their corresponding bromides, as the iodide is a better leaving group. researchgate.net
The high electron density in the aromatic ring, which enhances reactivity, can also lead to decomposition, especially in large-scale preparations or upon exposure to light. researchgate.net This inherent instability underscores the delicate balance between productive reaction pathways and degradation.
Cross-Coupling Reaction Dynamics
This compound serves as a valuable substrate in various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Its reactivity is harnessed in processes often mediated by transition metal catalysts.
Catalytic Mechanisms in Palladium-Mediated Processes
Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for forming carbon-carbon bonds. nobelprize.org The general mechanism for reactions involving an organic halide like this compound typically follows a catalytic cycle involving a palladium(0) complex. nobelprize.orgyoutube.com
The cycle can be summarized in three key steps:
Oxidative Addition: The cycle begins with the oxidative addition of the organic halide (R-X, in this case, this compound) to a palladium(0) complex. This step involves the cleavage of the carbon-iodine bond and the insertion of the palladium atom, resulting in a palladium(II) intermediate. nobelprize.orgyoutube.com The palladium is oxidized from the 0 to the +2 state.
Transmetalation: In this step, an organometallic nucleophile (R'-M, such as an organoboron compound in Suzuki coupling or an organozinc compound in Negishi coupling) transfers its organic group to the palladium(II) complex. nobelprize.org This displaces the halide and brings both organic groups (R and R') onto the same palladium atom. nobelprize.org
Reductive Elimination: This is the final step, where the two organic groups on the palladium center couple to form a new carbon-carbon bond (R-R'). The palladium catalyst is simultaneously reduced from palladium(II) back to its palladium(0) state, allowing it to re-enter the catalytic cycle. youtube.com
The choice of ligands, base, and solvent is crucial for the efficiency of these reactions, as they influence the stability and reactivity of the palladium intermediates throughout the cycle. sigmaaldrich.com The tolerance of these reactions to a wide range of functional groups makes them exceptionally versatile. nobelprize.org
Application in Carbon-Carbon Bond Formation
The utility of this compound in carbon-carbon bond formation is demonstrated in various palladium-catalyzed cross-coupling reactions. These methods provide efficient routes to diarylmethanes and other complex structures. For instance, benzyl indium reagents, which can be generated from benzyl halides, undergo palladium-catalyzed coupling with aryl halides to produce diarylmethanes in good yields. nih.gov This methodology tolerates a variety of functional groups on both coupling partners. nih.gov
Aryl iodides are generally considered superior substrates in many palladium-catalyzed C-C cross-coupling reactions compared to their bromide or chloride counterparts. nih.govresearchgate.net This enhanced reactivity is attributed to the weaker carbon-iodine bond, which facilitates the initial oxidative addition step.
The table below illustrates representative conditions for palladium-catalyzed cross-coupling reactions, highlighting the versatility of aryl iodides as coupling partners.
| Reaction Type | Catalyst / Ligand | Base / Additive | Solvent | Key Feature | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | PdCl₂(dppf) | K₂CO₃ | Toluene/H₂O | Couples aryl halides with boronic acids. | nobelprize.org |
| Negishi | Pd(PPh₃)₄ | None | THF | Couples aryl halides with organozinc reagents. | nobelprize.org |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | Couples aryl iodides with terminal alkynes. | nih.gov |
| Heck | Pd(OAc)₂ | Et₃N | DMF | Couples aryl halides with alkenes. | sigmaaldrich.com |
Radical Intermediates in Oxidative Cross-Coupling
While many cross-coupling reactions are explained by ionic, organometallic cycles, evidence suggests that mechanisms involving radical intermediates can also operate, particularly in oxidative processes. Hypervalent iodine(III) reagents, for example, can participate in reactions that proceed via a single-electron-transfer (SET) mechanism, forming radical intermediates. clockss.org
In some transition metal-catalyzed reactions, a hybrid mechanism involving both organometallic species and radical intermediates may occur. For instance, the suppression of a three-component coupling reaction by TEMPO, a radical scavenger, points to the intermediacy of radical species. nih.gov Such pathways can be initiated by the homolytic cleavage of a carbon-iodide bond or through electron transfer involving the catalyst. nih.govbeilstein-journals.org
Recent studies on iodine-mediated reactions have highlighted several pathways for radical generation:
Formation of a covalent bond with iodine, which then participates in a radical reaction. nih.gov
Visible-light or heat-induced homolysis of I₂ or electrochemical oxidation of iodide to form key iodine radicals. nih.gov
Single electron transfer (SET) from an iodide anion to a substrate upon photo-irradiation to generate an alkyl radical. beilstein-journals.org
These radical-based mechanisms can lead to unique reactivity and product distributions not accessible through purely ionic pathways. For example, some transformations involving iodine(III) reagents are now understood to proceed via a radical-chain mechanism where an aryloxyl radical is a key chain-carrying intermediate. researchgate.net
Other Reaction Types and Transformation Studies
Reactions with Nitrogen-Containing Nucleophiles
This compound readily reacts with a variety of nitrogen-containing nucleophiles, such as primary and secondary amines and amides. This reactivity is commonly exploited for the introduction of the 3,4-dimethoxybenzyl (DMB) group, which serves as a protective group for nitrogen atoms in organic synthesis. clockss.org
The reaction typically proceeds via an SN2 mechanism, where the nitrogen nucleophile attacks the benzylic carbon, displacing the iodide ion. The DMB group is valued for its stability under many reaction conditions and its selective removal under specific oxidative or acidic conditions.
An example of this application is the protection of the secondary amide (γ-lactam) moiety of an isoindolinone ring. clockss.org The unprotected lactam exhibits high polarity and poor solubility, but introducing the DMB group improves its handling characteristics. clockss.org The DMB group can later be removed under mild conditions using reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA). clockss.org
The table below shows the results of deprotection studies on various N-benzyl protected isoindolinones, illustrating the relative stability and reactivity influenced by the substituents on the benzyl group.
| Entry | Substrate (Protecting Group) | Reagent | Solvent | Yield of Deprotected Product | Reference |
|---|---|---|---|---|---|
| 1 | N-Benzyl | PIFA (10 eq) | CH₂Cl₂ | Starting material recovered | clockss.org |
| 2 | N-PMB (4-methoxybenzyl) | PIFA (10 eq) | CH₂Cl₂ | Trace amounts | clockss.org |
| 3 | N-DMB (3,4-dimethoxybenzyl) | PIDA | CH₂Cl₂ | No reaction | clockss.org |
| 4 | N-DMB (3,4-dimethoxybenzyl) | PIFA (10 eq) | CH₂Cl₂ | 83% | clockss.org |
These results demonstrate that the electron-rich 3,4-dimethoxybenzyl group is more susceptible to oxidative cleavage by PIFA compared to the less electron-rich benzyl or p-methoxybenzyl groups, highlighting the electronic factors that govern its reactivity. clockss.org
Epoxide Opening Reactions with 3,4-Dimethoxybenzyl Alcohol
The reaction of epoxides with alcohols, known as alcoholysis, is a fundamental and versatile method in organic synthesis for the formation of β-hydroxy ethers. This process involves the nucleophilic ring-opening of the strained three-membered epoxide ring by an alcohol. The regioselectivity and rate of this reaction are significantly influenced by the nature of the epoxide, the alcohol, and the reaction conditions, particularly the presence of a catalyst.
In the context of reactions involving 3,4-dimethoxybenzyl alcohol, its role as a nucleophile in epoxide opening is a key step in the synthesis of certain bioactive natural products. A notable example is the synthesis of (-)-muricatacin, where the Lewis acid-catalyzed ring-opening of a vinyl epoxide with 3,4-dimethoxybenzyl alcohol is a crucial transformation.
Lewis Acid Catalysis and Mechanistic Pathway
The ring-opening of epoxides with neutral nucleophiles like alcohols is generally slow and often requires activation by an acid catalyst. Lewis acids are particularly effective in promoting this reaction. The general mechanism for the Lewis acid-catalyzed alcoholysis of an epoxide proceeds through the following steps:
Activation of the Epoxide: The Lewis acid (e.g., Boron trifluoride etherate, BF₃·OEt₂) coordinates to the oxygen atom of the epoxide. This coordination polarizes the carbon-oxygen bonds and makes the epoxide a more potent electrophile, thereby activating it for nucleophilic attack.
Nucleophilic Attack: The alcohol, in this case, 3,4-dimethoxybenzyl alcohol, then acts as a nucleophile. It attacks one of the two electrophilic carbon atoms of the activated epoxide ring. This attack occurs from the side opposite to the epoxide oxygen, leading to an inversion of stereochemistry at the site of attack, characteristic of an Sₙ2-type mechanism.
Proton Transfer: Following the ring-opening, a proton transfer step occurs to neutralize the resulting oxonium ion, yielding the final β-hydroxy ether product and regenerating the catalyst.
The regioselectivity of the nucleophilic attack on unsymmetrical epoxides under Lewis acidic conditions is a complex issue. The attack can occur at either the less substituted carbon (steric control) or the more substituted carbon that can better stabilize a partial positive charge (electronic control). For vinyl epoxides, the attack often preferentially occurs at the allylic position due to the ability of the adjacent double bond to stabilize the developing positive charge in the transition state.
Application in Natural Product Synthesis
The utility of 3,4-dimethoxybenzyl alcohol in epoxide opening reactions is demonstrated in the synthesis of (-)-muricatacin, a compound with reported antitumor properties. In this synthetic route, a chiral vinyl epoxide is reacted with 3,4-dimethoxybenzyl alcohol in the presence of the Lewis acid BF₃·OEt₂. The alcohol selectively opens the epoxide ring to form a key intermediate, a β-hydroxy allyl ether, which is then carried forward to the final natural product. This specific application highlights the importance of this reaction in constructing complex molecular architectures.
Strategic Applications of the 3,4 Dimethoxybenzyl Group in Complex Synthesis
Functional Group Protection Strategies
The strategic deployment of protecting groups is fundamental to modern organic synthesis, preventing unwanted side reactions of sensitive functional groups while chemical transformations are carried out on other parts of the molecule. The 3,4-dimethoxybenzyl group has emerged as a versatile tool in this context, particularly due to its enhanced acid lability and susceptibility to mild oxidative cleavage compared to the standard benzyl (B1604629) (Bn) or even the p-methoxybenzyl (PMB) group.
The protection of hydroxyl groups as DMB ethers is a widely employed strategy. The electron-donating methoxy (B1213986) groups on the aromatic ring facilitate cleavage under conditions that leave other ethers, such as benzyl and silyl (B83357) ethers, intact.
The chemical synthesis of oligoribonucleotides presents a significant challenge due to the presence of the 2'-hydroxyl group in the ribose sugar. This group must be protected to prevent isomerization and chain cleavage during the phosphoramidite (B1245037) coupling cycles. The 3,4-dimethoxybenzyl group has been investigated as a suitable protecting group for the 2'-hydroxyl function. clockss.org
The DMB group can be introduced by reacting the nucleoside with reagents such as 3,4-dimethoxybenzyl bromide in the presence of sodium hydride. clockss.org A key advantage of the DMB group in this context is its removal under non-acidic conditions. While many protecting groups used in RNA synthesis are acid-labile, the DMB ether can be cleaved rapidly using oxidizing agents. clockss.org This oxidative deprotection avoids potential damage to the acid-sensitive glycosidic bonds of the RNA molecule. However, some studies have noted that incomplete removal of the DMB group can occur, particularly in the synthesis of longer RNA fragments, which can complicate the purification of the final product. scispace.com
Table 1: Comparison of Protecting Groups for 2'-Hydroxyl in Oligoribonucleotide Synthesis
| Protecting Group | Introduction Method | Cleavage Condition | Advantages | Disadvantages |
|---|---|---|---|---|
| 3,4-Dimethoxybenzyl (DMB) | 3,4-Dimethoxybenzyl bromide, NaH | Oxidizing agents (e.g., DDQ) | Rapid, non-acidic cleavage | Potential for incomplete removal in long sequences scispace.com |
| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Silver nitrate (B79036) | Fluoride ion (e.g., TBAF) | Widely used, stable | Slow cleavage, potential for migration |
| 2-Nitrobenzyl | 2-Nitrobenzyl bromide | Photolysis (UV light) | Orthogonal removal | Incomplete deblocking observed in long fragments scispace.com |
In the total synthesis of large, functionally dense natural products like polyketides and macrolides, the selective protection and deprotection of multiple hydroxyl groups is a paramount challenge. The 3,4-dimethoxybenzyl (DMPM or DMB) group, along with the related p-methoxybenzyl (PMB or MPM) group, has been successfully employed in this arena. scispace.com
The primary advantage of the DMB group is its facile removal under mild oxidative conditions using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nii.ac.jp This provides a critical element of orthogonality. The reactivity of benzyl-type ethers towards DDQ is highly dependent on the electron-donating substituents on the aromatic ring. The DMB group, with two methoxy substituents, is significantly more reactive and can be cleaved under conditions that leave the PMB group (with one methoxy group) or the simple benzyl (Bn) group (with no methoxy groups) intact. nii.ac.jp This differential reactivity allows for the sequential unmasking of different hydroxyl groups within the same molecule. This strategy has been a cornerstone in the synthesis of complex natural products, including macrolide and polyether antibiotics. scispace.com
Table 2: Relative Reactivity of Benzyl-Type Protecting Groups to Oxidative Cleavage
| Protecting Group | Abbreviation | Relative Rate of Cleavage with DDQ | Typical Cleavage Conditions |
|---|---|---|---|
| 3,4-Dimethoxybenzyl | DMB / DMPM | Fastest | DDQ, CH₂Cl₂/H₂O, room temp |
| p-Methoxybenzyl | PMB / MPM | Intermediate | DDQ, CH₂Cl₂/H₂O, room temp (slower than DMB) |
| Benzyl | Bn | Slowest | Catalytic Hydrogenolysis (e.g., Pd/C, H₂) |
The DMB group is also valuable for the protection of nitrogen-containing functional groups, including primary and secondary amines and amides.
The synthesis of molecules containing a γ-lactam moiety, such as those with an isoindolinone ring system, can be hampered by the high polarity and poor solubility of intermediates where the lactam nitrogen is unprotected. Protecting this nitrogen is therefore essential for practical synthesis. The 3,4-dimethoxybenzyl group has been identified as an optimal choice for this role. sciopen.com
In the total synthesis of (+)-stachyflin, an isoindolinone-containing natural product, the γ-lactam nitrogen was protected with a DMB group. sciopen.com A significant challenge arose during deprotection, as standard methods like catalytic reduction or oxidation with DDQ or ceric ammonium (B1175870) nitrate (CAN) were unsuitable due to the presence of other benzyl groups in the molecule. Researchers discovered that the DMB group on the lactam nitrogen could be selectively and efficiently removed using the hypervalent iodine(III) reagent, phenyliodine(III) bis(trifluoroacetate) (PIFA), under mild conditions. sciopen.com This method proved highly effective, providing the deprotected γ-lactam in high yield without affecting other sensitive functionalities. sciopen.com
Table 3: Deprotection of N-DMB in an Isoindolinone System
| Reagent | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| PIFA (10 equiv.) | CH₂Cl₂ | 8 | 83 | sciopen.com |
| PIDA (excess) | CH₂Cl₂ | >24 | 0 | sciopen.com |
| DDQ | - | - | Complex Mixture | sciopen.com |
| CAN | - | - | Complex Mixture | sciopen.com |
| Catalytic Hydrogenation | - | - | Non-selective | sciopen.com |
In peptide synthesis, protecting the side chains of amino acid residues is crucial. While the related 2,4-dimethoxybenzyl (2,4-DMB) group is more commonly cited for the protection of the amide side chains of glutamine and asparagine, the 3,4-DMB group has found utility in protecting the thiol functionality of cysteine. sciopen.com
The thiol group of cysteine is highly nucleophilic and susceptible to oxidation, necessitating robust protection during peptide synthesis. The 3,4-dimethoxybenzyl group can be used as a thiol protecting group, offering greater acid lability than the standard p-methoxybenzyl group. This allows for its removal under moderately acidic conditions, such as with trifluoroacetic acid (TFA), often in the presence of scavengers to capture the released carbocation. sciopen.com This strategy is particularly useful when constructing complex peptides where multiple levels of orthogonal protection are required. The stability of the S-(3,4-dimethoxybenzyl) group under conditions used for Pd-catalyzed C-C bond formation reactions further enhances its utility in the synthesis of modified peptides and complex precursors. sciopen.com
Orthogonal Deprotection Methodologies
The selective removal of the DMB group in the presence of other protecting groups is a key feature of its application. This orthogonality is achieved through several distinct methodologies.
Oxidative cleavage using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a widely employed method for the deprotection of DMB ethers. The reaction proceeds through the formation of a charge-transfer complex between the electron-rich DMB group and the electron-deficient DDQ. chem-station.comtotal-synthesis.com This is followed by a single electron transfer (SET) to form a radical cation, which is stabilized by the electron-donating methoxy groups on the aromatic ring. total-synthesis.com Subsequent hydrolysis yields the deprotected alcohol and 3,4-dimethoxybenzaldehyde (B141060). chem-station.com
The reaction is typically carried out in a mixture of an organic solvent, such as dichloromethane (B109758) (CH2Cl2), and water. nih.govnih.gov The presence of water is crucial for the hydrolysis of the intermediate. The reaction conditions are generally mild, often proceeding at room temperature. nih.govnih.gov
Research has shown that the 3,4-dimethoxybenzyl (DMPM) protecting group is more readily cleaved by DDQ oxidation than the p-methoxybenzyl (PMB) group. nih.govsemanticscholar.org This increased lability is attributed to the higher electron density of the DMB aromatic ring, which facilitates the initial charge-transfer complex formation with DDQ. chem-station.comclockss.org This differential reactivity allows for the selective deprotection of a DMB ether in the presence of a PMB ether. chem-station.com
Table 1: Oxidative Cleavage of DMB Ethers with DDQ
| Substrate | Reagent | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| DMB-protected primary alcohol | DDQ | CH2Cl2/H2O | Room Temp. | 1.5 h | 78% | nih.gov |
| DMB-protected secondary alcohol | DDQ | CH2Cl2/H2O | 0 °C to Room Temp. | 3 h | 63% | nih.gov |
Hypervalent iodine(III) reagents, such as phenyliodine(III) bis(trifluoroacetate) (PIFA), offer a mild and efficient method for the deprotection of the DMB group. clockss.orgresearchgate.net This method has proven particularly useful for the deprotection of DMB groups on γ-lactam nitrogens, where other methods like catalytic reduction or oxidation with DDQ have been unsuccessful. clockss.org
The proposed mechanism for PIFA-mediated deprotection is similar to that of DDQ, involving the formation of a charge-transfer complex via a single-electron-transfer (SET) mechanism. clockss.org The reaction is typically carried out in solvents like dichloromethane or benzene (B151609) at room temperature. clockss.org Studies have shown that using 10 equivalents of PIFA can lead to high yields of the deprotected product. clockss.org
A key advantage of using PIFA is its ability to selectively cleave the DMB group in the presence of other benzyl-type protecting groups, such as the p-methoxybenzyl (PMB) and unsubstituted benzyl groups. clockss.orgresearchgate.net This selectivity is again attributed to the higher electron density of the DMB group. clockss.org For instance, when a compound containing both a DMB and a PMB group was treated with PIFA, only the DMB group was removed. clockss.org
Table 2: Deprotection of DMB Group with PIFA
| Substrate | Reagent (Equivalents) | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| N-DMB Isoindolinone | PIFA (10) | CH2Cl2 | Room Temp. | 8 h | 83% | clockss.org |
| N-DMB Isoindolinone | PIFA (10) | Benzene | Room Temp. | 8 h | High | clockss.org |
The DMB group can be cleaved under acidic conditions, often employing trifluoroacetic acid (TFA). researchgate.netnih.gov The increased electron density of the aromatic ring makes the DMB group more acid-labile compared to the PMB group. This cleavage can be performed selectively in the presence of other acid-sensitive groups by careful control of the reaction conditions. researchgate.netnih.gov
For instance, treatment with TFA in anhydrous dichloromethane (CH2Cl2) in the presence of a cation scavenger like 3,4-(methylenedioxy)toluene can selectively cleave the DMB ether, leaving other protecting groups such as allyl, benzyl, and p-bromobenzyl ethers intact. researchgate.netnih.gov The 2,4-dimethoxybenzyl (Dmb) group has also been shown to be quantitatively removed within 2 hours at room temperature using 10% TFA in dichloromethane. rsc.org
However, strongly acidic conditions can be incompatible with other acid-sensitive functionalities within a complex molecule. Milder acidic conditions using reagents like triflic acid in the presence of 1,3-dimethoxybenzene (B93181) have also been reported for the cleavage of p-methoxybenzyl ethers, which could potentially be adapted for DMB ethers. ucla.edu
While catalytic hydrogenolysis is a common method for the deprotection of benzyl ethers, its application for the selective cleavage of the DMB group is less straightforward due to the similar reactivity of other benzyl-type protecting groups under these conditions. clockss.orgyoutube.com Generally, conditions such as palladium on carbon (Pd/C) with a hydrogen source will cleave benzyl, PMB, and DMB groups. clockss.orgyoutube.com
However, in some specific molecular contexts, the DMB group has been shown to be stable to hydrogenation conditions that cleave other groups. clockss.org For example, in the synthesis of certain isoindolinone compounds, the DMB group on the γ-lactam nitrogen was found to be resistant to catalytic reduction conditions (e.g., H2-Pd/C). clockss.org This suggests that the substrate structure can significantly influence the outcome of hydrogenolytic deprotection.
Chemoselectivity and Lability Considerations
The chemoselective removal of the DMB group is a cornerstone of its utility in multistep synthesis. The lability of the DMB group is generally greater than that of the PMB group, which in turn is more labile than the unsubstituted benzyl group. chem-station.com This hierarchy is primarily due to the electron-donating effects of the methoxy substituents on the aromatic ring.
DMB vs. PMB and Benzyl: The two methoxy groups in the DMB moiety significantly increase the electron density of the aromatic ring, making it more susceptible to oxidative and acidic cleavage compared to the single methoxy group in PMB and the unsubstituted benzyl group. chem-station.comclockss.org This allows for the selective removal of the DMB group in the presence of PMB and benzyl ethers using reagents like DDQ or PIFA. chem-station.comsemanticscholar.orgclockss.org
Orthogonality with Other Protecting Groups: The DMB group is orthogonal to a variety of other protecting groups. For example, it is stable under conditions used to remove silyl ethers (e.g., TBAF) and some ester protecting groups. researchgate.net The acid-catalyzed removal of the DMB group can be performed selectively in the presence of benzyl and p-bromobenzyl ethers, as well as ester and glycosidic linkages. researchgate.netnih.gov
The choice of deprotection method allows for strategic unmasking of specific functional groups at various stages of a synthesis. For instance, in oligosaccharide synthesis, the differential lability of DMB, PMB, and other substituted benzyl ethers enables a programmed sequence of deprotection steps. organic-chemistry.org
Influence of the Protecting Group on Substrate Reactivity
The presence of a 3,4-dimethoxybenzyl group can influence the reactivity of the substrate to which it is attached.
Solubility: The DMB group can enhance the solubility of polar molecules in organic solvents, which can be advantageous in synthesis. For example, protecting the highly polar secondary amide (γ-lactam) moiety of an isoindolinone ring with a DMB group improves its solubility and handling characteristics. clockss.org Similarly, for extended aromatic thiols used in the formation of self-assembled monolayers, the DMB group acts as a solubilizing protective group. sciopen.com
Electronic Effects: The electron-donating nature of the DMB group can modulate the electronic properties of the protected functionality. While not as extensively studied as its role as a protecting group, these electronic effects can potentially influence the reactivity of nearby functional groups.
Stereochemical Influence: While less common, the bulky nature of the DMB group could potentially influence the stereochemical outcome of reactions at adjacent centers by exerting steric hindrance.
Advanced Spectroscopic and Computational Approaches
Mechanistic Elucidation through Advanced Spectroscopic Techniques
Spectroscopic methods are indispensable for the real-time monitoring of reactions and the structural confirmation of products and intermediates.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for tracking the progress of reactions involving 3,4-Dimethoxybenzyl iodide. By acquiring spectra at regular intervals, the consumption of starting materials and the formation of products can be quantified, providing crucial kinetic data. magritek.comed.ac.uk The distinct chemical environments of protons (¹H NMR) and carbon atoms (¹³C NMR) in the reactant and product molecules result in unique signals.
For instance, in a substitution reaction where the iodide is displaced by a nucleophile, the characteristic ¹H NMR signal of the benzylic protons (-CH₂I) in this compound would be observed to decrease in intensity. Concurrently, new signals corresponding to the protons of the newly formed benzylic group in the product would appear and grow over time. The methoxy (B1213986) groups (-OCH₃) and aromatic protons also provide distinct signals that can be monitored for changes. chemicalbook.com
Table 1: Illustrative ¹H NMR Chemical Shifts for Reaction Monitoring
| Functional Group | Compound | Typical Chemical Shift (δ, ppm) | Observation During Reaction |
|---|---|---|---|
| Benzylic Protons (-CH₂I) | This compound | ~4.4 - 4.6 | Signal intensity decreases. |
| Methoxy Protons (-OCH₃) | This compound | ~3.8 - 3.9 | Signal may shift slightly upon product formation. |
| Aromatic Protons (Ar-H) | This compound | ~6.8 - 7.0 | Signal pattern changes with substitution. |
Note: Specific chemical shifts can vary based on the solvent and specific reaction conditions.
Mass spectrometry (MS) is vital for determining the molecular weight of reaction products and identifying transient intermediates. rsc.org In the context of reactions with this compound, MS analysis of the final reaction mixture can confirm the successful formation of the desired product by identifying its molecular ion peak (M⁺). High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, lending further confidence to the structural assignment.
For example, in the synthesis of 3,4-dimethoxybenzyl cyanide from a related benzyl (B1604629) halide, the mass spectrum shows a molecular ion at m/z 177, confirming the product's molecular weight. ijcea.org Similarly, the formation of 3,4-dimethoxybenzyl-2,4-dihydroxyphenyl ketone is confirmed by a molecular mass of 288. ijcea.org This technique is particularly useful for identifying short-lived intermediates that may not be observable by NMR.
Infrared (IR) spectroscopy is employed to identify the functional groups present in the reactants and products, thereby confirming that the desired chemical transformation has occurred. rjpbcs.comdocbrown.info The technique works by detecting the absorption of infrared radiation by specific molecular vibrations. libretexts.orglibretexts.org
When this compound undergoes a reaction, the IR spectrum of the product will show the disappearance of certain characteristic absorption bands and the appearance of new ones. A key vibration to monitor is the C-I stretch of the starting material, which is typically found in the fingerprint region of the spectrum.
Table 2: Key IR Absorption Frequencies for Functional Group Analysis
| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) | Relevance to this compound Reactions |
|---|---|---|---|
| Alkyl Iodide | C-I Stretch | ~500 - 600 | Disappearance indicates cleavage of the carbon-iodine bond. |
| Aromatic Ether | C-O Stretch | ~1200 - 1275 (asymmetric), ~1020 - 1075 (symmetric) | Presence confirms the integrity of the dimethoxybenzene core. |
| Aromatic Ring | C=C Stretch | ~1450 - 1600 | Characteristic peaks confirm the presence of the benzene (B151609) ring. |
| Aromatic C-H | C-H Stretch | ~3000 - 3100 | Confirms the aromatic structure. |
Source: General IR spectroscopy data tables. libretexts.orglibretexts.orgresearchgate.net
Computational Chemistry and Theoretical Modeling
Computational methods provide a theoretical framework to understand and predict the behavior of this compound at a molecular level.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.netnih.gov It is widely applied to map out potential reaction pathways, calculate the energies of reactants, transition states, and products, and thus determine the activation energy barriers. mdpi.com This allows researchers to predict the most likely mechanism for a given reaction. nih.govunimib.it
For reactions involving dimethoxybenzene derivatives, DFT calculations, often using functionals like M06-2X or B3LYP with basis sets such as 6-31++G(d,p), can elucidate complex multi-step mechanisms. nih.govmdpi.comnih.gov These studies can model the formation of radical species, bond transformations, and the role of catalysts, providing a detailed, step-by-step understanding of the reaction course that is often difficult to obtain experimentally. mdpi.com
The reactivity of this compound is heavily influenced by the electronic properties of the methoxy groups on the benzene ring. The two methoxy groups are electron-donating, which increases the electron density of the aromatic ring. researchgate.net This electronic enrichment affects the stability of the molecule and any carbocation intermediates that may form during a reaction.
Theoretical modeling can quantify these electronic effects. The electron-donating nature of the methoxy groups can stabilize a developing positive charge on the benzylic carbon during nucleophilic substitution reactions (SN1-type mechanisms), thereby increasing the reactivity of the compound compared to unsubstituted benzyl iodide. However, this increased reactivity can also lead to lower stability, as the C-I bond is more easily broken. researchgate.netresearchgate.net The iodide ion is a very good leaving group, a fact that, combined with the electronic stabilization from the ring, contributes to the compound's high reactivity and comparative instability, especially when exposed to light. researchgate.netresearchgate.net
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3,4-Dimethoxybenzyl cyanide |
| 3,4-dimethoxybenzyl-2,4-dihydroxyphenyl ketone |
| Benzyl iodide |
| 3,4-Dimethoxybenzyl bromide |
| 2,4-Dimethoxybenzyl bromide |
| 3,4,5-Trimethoxybenzyl bromide |
| 4-Methoxybenzyl bromide |
| 4-Methoxybenzyl iodide |
| N-methylpyridinium iodide |
| Veratraldehyde |
Modeling of Intermediates and Transition States
The elucidation of reaction mechanisms involving this compound relies heavily on computational modeling to characterize the high-energy, transient species such as intermediates and transition states. Density Functional Theory (DFT) is a primary tool for these investigations, providing deep insights into the energetics and geometries of these species along a reaction pathway. nih.govresearchgate.net
Computational studies on related aromatic compounds have successfully employed DFT methods, such as the Minnesota Global Hybrid functional M06-2X with a 6-31++G(d,p) basis set, to map out multi-step reaction pathways. nih.gov For a compound like this compound, key reactions for modeling would include nucleophilic substitution (SN1 and SN2 pathways) and potential radical reactions.
In an SN1-type mechanism, the primary intermediate of interest is the 3,4-dimethoxybenzyl carbocation. The stability of this carbocation is significantly enhanced by the electron-donating effects of the two methoxy groups on the aromatic ring. Computational models can quantify this stabilization energy. The transition state for this step involves the heterolytic cleavage of the carbon-iodine bond.
For an SN2 reaction, the modeling would focus on the pentavalent carbon transition state, where the incoming nucleophile and the departing iodide are simultaneously associated with the benzylic carbon. DFT calculations can determine the activation energy for this process and how it is influenced by solvent effects, which can be modeled using implicit or explicit solvent models.
Furthermore, in reactions like those catalyzed by enzymes such as Lignin Peroxidase, radical cation intermediates can be formed. nih.govmdpi.com Modeling these open-shell species is crucial for understanding potential degradation or transformation pathways of lignin-related compounds like this compound. nih.govmdpi.com The calculations would focus on locating the transition states for steps such as water addition, proton splitting, or C-C bond cleavage. mdpi.com
The table below illustrates the types of energetic data that are typically calculated to build a reaction profile for a hypothetical SN1 reaction of this compound.
| Species | Method/Basis Set | Relative Energy (kcal/mol) | Key Geometric Parameters |
| Reactant (this compound) | M06-2X / 6-31++G(d,p) | 0.0 | C-I bond length: ~2.15 Å |
| Transition State 1 (C-I cleavage) | M06-2X / 6-31++G(d,p) | +18.5 | Elongated C-I bond: ~2.80 Å |
| Intermediate (3,4-Dimethoxybenzyl cation) | M06-2X / 6-31++G(d,p) | +5.2 | Planar benzylic carbon |
| Transition State 2 (Nucleophile attack) | M06-2X / 6-31++G(d,p) | +12.0 | Forming C-Nu bond: ~2.50 Å |
| Product (e.g., 3,4-Dimethoxybenzyl alcohol) | M06-2X / 6-31++G(d,p) | -10.8 | C-O bond length: ~1.43 Å |
| Note: The data in this table is illustrative and based on typical values for similar reactions; it is not from a direct experimental or computational study of this compound. |
These computational models provide a quantitative framework for understanding the reactivity of this compound, predicting the most likely reaction pathways, and interpreting experimental kinetic data.
Conformational Analysis and Molecular Interactions
Computational chemistry provides powerful tools for analyzing the three-dimensional structure, conformational flexibility, and non-covalent interactions of this compound. Such analyses are crucial for understanding its physical properties and chemical reactivity.
Conformational Analysis: The primary source of conformational flexibility in this compound arises from the rotation around the Caryl-Cbenzyl bond and the Caryl-O bonds of the methoxy groups. DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to perform geometry optimization and identify stable conformers. nih.govnih.gov
A potential energy surface scan can be performed by systematically rotating the dihedral angle of the iodomethyl group relative to the plane of the benzene ring. This would likely reveal two low-energy conformers, with the C-I bond positioned either syn or anti to one of the methoxy groups, and a higher energy transition state where the iodomethyl group is eclipsed with a ring hydrogen. The relative energies of these conformers determine their population at a given temperature.
Molecular Interactions: The electronic properties of this compound dictate its intermolecular interactions. Key molecular descriptors, calculated using DFT, include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the Molecular Electrostatic Potential (MEP). nih.gov
HOMO-LUMO Analysis: A smaller HOMO-LUMO energy gap generally indicates higher chemical reactivity. nih.gov For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the p-orbitals of the iodine atom, while the LUMO would be the σ* anti-bonding orbital of the C-I bond.
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. For this molecule, negative potential (red/yellow) would be expected around the oxygen and iodine atoms, indicating regions susceptible to electrophilic attack or capable of forming hydrogen or halogen bonds. Positive potential (blue) would be found on the hydrogen atoms.
Intermolecular Forces: In the solid state or in non-polar solvents, the dominant intermolecular forces for this compound would be van der Waals forces, specifically London dispersion forces, arising from temporary dipoles in the electron clouds. quora.comechemi.comquora.com The large, polarizable electron cloud of the iodine atom contributes significantly to these forces. quora.comechemi.comquora.com
Halogen Bonding: A particularly important non-covalent interaction is halogen bonding. nih.gov This is an attractive interaction between the electrophilic region on the iodine atom (the σ-hole) and a nucleophilic site on an adjacent molecule, such as the oxygen of a methoxy group. Studies on related diiodo-dimethoxy compounds have shown I···O intermolecular distances that are significantly shorter than the sum of their van der Waals radii, providing crystallographic evidence for this type of interaction. researchgate.net
The table below summarizes the key computational parameters used to describe the molecular properties and interactions of aromatic compounds, which would be applicable to this compound.
| Parameter | Computational Method | Typical Information Obtained | Relevance |
| Optimized Geometry | DFT (B3LYP/6-311++G(d,p)) | Bond lengths, bond angles, dihedral angles | Provides the most stable 3D structure. nih.gov |
| HOMO Energy | DFT (B3LYP/6-311++G(d,p)) | Energy of the highest occupied molecular orbital | Relates to ionization potential and electron-donating ability. nih.gov |
| LUMO Energy | DFT (B3LYP/6-311++G(d,p)) | Energy of the lowest unoccupied molecular orbital | Relates to electron affinity and susceptibility to nucleophilic attack. nih.gov |
| HOMO-LUMO Gap | DFT (B3LYP/6-311++G(d,p)) | Energy difference between HOMO and LUMO | Indicates chemical reactivity and kinetic stability. nih.gov |
| Molecular Electrostatic Potential (MEP) | DFT (B3LYP/6-311++G(d,p)) | Maps of electron-rich and electron-poor regions | Predicts sites for non-covalent interactions and chemical reactions. nih.gov |
This detailed computational analysis provides a molecular-level understanding of the structure and interactive behavior of this compound, complementing experimental observations.
Emerging Trends and Green Chemistry Perspectives
Sustainable Synthetic Routes and Methodologies
Traditional synthetic routes to benzyl (B1604629) iodides often rely on multi-step processes starting from petroleum-based feedstocks and may involve harsh reagents. Emerging research focuses on developing more sustainable pathways that incorporate principles of green chemistry, such as the use of renewable starting materials and milder, more efficient reagents.
One promising sustainable approach begins with naturally occurring compounds like eugenol (B1671780) or vanillin (B372448). Eugenol, the main component of clove oil, can be converted to 3,4-Dimethoxybenzyl iodide through a series of reactions. ijcea.orgijcea.org This pathway involves the methylation of eugenol, followed by isomerization, oxidation to 3,4-dimethoxybenzaldehyde (B141060), reduction to 3,4-dimethoxybenzyl alcohol, and finally, conversion to the iodide. ijcea.orgijcea.orgresearchgate.net Similarly, a synthetic route starting from vanillin to produce the analogous 3,4-dimethoxybenzyl bromide has been developed, which could be adapted for iodide synthesis. google.com The use of these renewable feedstocks presents a significant step towards reducing the environmental footprint of the synthesis.
The conversion of the intermediate, 3,4-dimethoxybenzyl alcohol, to this compound is a critical step where greener alternatives are being explored. Instead of traditional methods that may use harsh iodinating agents, newer methodologies offer milder conditions and improved efficiency. For instance, the use of a Cerium(III) chloride heptahydrate/sodium iodide (CeCl₃·7H₂O/NaI) system in acetonitrile (B52724) provides an exceedingly mild and simple method for preparing iodides from alcohols. organic-chemistry.org Another innovative approach involves using diphenyl H-phosphonate, a bench-stable and inexpensive reagent, to facilitate the nucleophilic substitution of alcohols with iodide salts in a one-pot process, significantly reducing the resource and waste intensity of the reaction. chemrxiv.org
| Starting Material | Key Intermediates | Greener Iodination Reagent | Key Advantages |
| Eugenol (from Clove Oil) | 3,4-Dimethoxybenzaldehyde, 3,4-Dimethoxybenzyl alcohol | CeCl₃·7H₂O/NaI | Utilizes a renewable, natural feedstock. ijcea.orgijcea.orgresearchgate.net |
| Vanillin | Veratraldehyde, Veratryl alcohol | Diphenyl H-phosphonate / NaI | Starts from a renewable source; the phosphonate (B1237965) method offers a low-waste pathway. google.comchemrxiv.org |
| 3,4-Dimethoxybenzyl alcohol | (Direct conversion) | H₃PO₃/I₂ | Can be part of a one-pot reaction from the corresponding aldehyde. organic-chemistry.org |
Minimization of By-products and Waste Generation
A core principle of green chemistry is the minimization of waste, often quantified by metrics such as Process Mass Intensity (PMI), which is the ratio of the total mass of materials used to the mass of the final product. chemrxiv.org Research into the synthesis of this compound and related alkyl halides is actively seeking to lower PMI values by designing more efficient reactions and purification processes.
One effective strategy for waste reduction is the use of heterogeneous reagents and catalysts. For example, Silicaphosphine (Silphos), a silica-supported phosphine (B1218219) reagent, can be used to convert alcohols to iodides. organic-chemistry.org The key advantage is that the Silphos oxide by-product is a solid and can be easily removed by simple filtration, eliminating the need for complex and solvent-intensive purification steps like chromatography. organic-chemistry.org
The choice of reagents can also significantly impact by-product management. In reactions where triphenylphosphine (B44618) (Ph₃P) is traditionally used, a common by-product is triphenylphosphine oxide, which can be challenging to separate. Substituting triphenylphosphine with triethyl phosphite (B83602) ((EtO)₃P) results in the formation of triethyl phosphate (B84403) as a by-product, which is water-soluble and can be conveniently removed by aqueous washing, thereby simplifying the workup process. organic-chemistry.org Furthermore, designing one-pot syntheses, where multiple reaction steps are performed in a single reactor without isolating intermediates, can drastically reduce waste from purification, solvent use, and material handling. mdpi.com
| Strategy | Example Reagent/Technique | Mechanism of Waste Reduction |
| Heterogeneous Reagents | Silicaphosphine (Silphos) | By-product is a solid and easily removed by filtration, simplifying purification. organic-chemistry.org |
| By-product Simplification | Use of Triethyl phosphite ((EtO)₃P) instead of Triphenylphosphine (Ph₃P) | Water-soluble by-product ((EtO)₃P=O) is easily removed by aqueous washing. organic-chemistry.org |
| One-Pot Synthesis | Multi-step reactions in a single vessel | Avoids intermediate isolation and purification, reducing solvent and material waste. mdpi.com |
| Atom Economy | Catalytic processes | Catalysts are used in small amounts and can often be recycled, maximizing the incorporation of reactant atoms into the final product. worktribe.com |
Integration of Flow Chemistry or Electrochemical Methods (if applicable to future research directions)
Future advancements in the synthesis of this compound are likely to involve the adoption of modern process technologies like flow chemistry and electrochemical methods, which offer significant advantages in terms of safety, efficiency, and sustainability.
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, is particularly well-suited for the synthesis of benzyl halides. acs.orgjst.org.in This technology allows for precise control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, better selectivity, and improved safety, especially for exothermic reactions. uc.pt The small reactor volumes inherent in flow systems minimize the risks associated with handling potentially hazardous reagents. The successful application of flow chemistry for the synthesis of various pharmaceutical intermediates starting from compounds like benzyl bromide demonstrates its high potential for the production of this compound. acs.orgjst.org.in Microwave-assisted flow synthesis is another advanced technique that could accelerate reactions and improve energy efficiency. umb.edu
Electrochemical methods represent another promising frontier. While much of the existing research on benzyl iodide focuses on its electrochemical reduction, these studies confirm the molecule's electrochemical activity. researchgate.net This opens the door to future research on electrochemical synthesis, where electric current replaces stoichiometric reagents to perform chemical transformations. An electrochemical approach to the iodination of 3,4-dimethoxybenzyl alcohol, for example, could potentially eliminate the need for chemical iodinating agents, thereby reducing by-product formation and contributing to a cleaner, more sustainable process.
Future Directions in 3,4 Dimethoxybenzyl Iodide Research
Exploration of Novel Catalytic Transformations
The inherent reactivity of the carbon-iodine bond, combined with the electronic nature of the veratryl (3,4-dimethoxybenzyl) group, presents significant opportunities for developing new catalytic transformations. While iodine-based reagents are well-established in organic synthesis, the specific use of 3,4-dimethoxybenzyl iodide as a central component in novel catalytic cycles is an area ripe for exploration.
Future research could focus on leveraging the 3,4-dimethoxybenzyl cation, a stable intermediate formed upon iodide departure, in catalytic cycles. This carbocation could be trapped by various nucleophiles in enantioselective transformations catalyzed by chiral Lewis acids or Brønsted acids. Furthermore, the potential for this compound to participate in photoredox catalysis is an emerging field. Recent advancements have shown that simple iodide sources can mediate a wide range of photoredox reactions, suggesting that tailored iodo-organic compounds like this compound could offer unique reactivity and selectivity. beilstein-journals.org Investigations into iodine(I)/iodine(III) catalytic cycles, where this compound or its derivatives act as pre-catalysts or key intermediates, could lead to new methods for C-C and C-heteroatom bond formation. rsc.orgresearchgate.netdiva-portal.org The development of such reactions would benefit from the relatively low toxicity and cost of iodine-based systems compared to many transition metals. researchgate.netresearchgate.net
Development of New Deprotection Strategies
The 3,4-dimethoxybenzyl (DMB) group is a valuable protecting group for alcohols, amines, and other functional groups, prized for its stability and the multiple methods available for its removal. chem-station.com While it can be cleaved under conditions similar to the standard benzyl (B1604629) (Bn) group, its enhanced electron density allows for deprotection under specific, milder oxidative conditions. chem-station.com However, the quest for greater selectivity and milder reagents continues to drive research into new deprotection strategies.
A significant challenge arises when standard oxidative cleavage agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN) fail or lead to complex mixtures, as is the case with certain substrates like γ-lactams. clockss.org One innovative strategy that has proven effective is the use of the hypervalent iodine(III) reagent, phenyliodine(III) bis(trifluoroacetate) (PIFA), which can selectively cleave the DMB group under mild conditions where other methods are unsuccessful. clockss.org
Future research is expected to focus on developing even more selective and environmentally benign deprotection methods. This includes the exploration of novel enzymatic or photocatalytic methods that can operate under near-neutral pH and ambient temperature, preserving sensitive functional groups elsewhere in the molecule. Another promising avenue is the development of reagent systems that can differentiate between various substituted benzyl ethers, such as the DMB and the p-methoxybenzyl (PMB) groups, allowing for orthogonal deprotection schemes in complex total synthesis. chem-station.com
| Deprotection Method | Reagent(s) | Substrate Example | Key Features |
| Oxidative Cleavage | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | DMB-protected γ-lactam nitrogen | Effective when DDQ and CAN fail; proceeds under mild conditions. clockss.org |
| Oxidative Cleavage | Chromium Trioxide / Silyl (B83357) Chloride | 3,4-Dimethoxybenzyl esters | More powerful than DDQ; requires careful matching of functional group compatibility. nih.gov |
| Thermal/Acidic Cleavage | Heat (60 °C) + Trifluoroacetic acid | DMB-protected terphenylthiols | Used for in situ deprotection during self-assembled monolayer (SAM) formation. sciopen.com |
| Hydrogenation | Pd(OH)₂ / H₂ | Benzyl esters | Standard method, though may be competitive with other reducible functional groups like alkenes. nih.gov |
| Photochemical Cleavage | Organic electron-donor + light | p-Methoxybenzyl esters | Metal-free reductive cleavage; offers orthogonality with PMB ethers. nih.gov |
Application in Supramolecular Chemistry and Materials Science
The unique properties of the 3,4-dimethoxybenzyl group are increasingly being recognized for their potential in supramolecular chemistry and materials science. The electron-rich aromatic ring and its capacity for functionalization make it an attractive building block for creating highly ordered molecular assemblies and functional materials.
A key application that highlights this potential is the use of the DMB group as a solubilizing protecting group for aromatic thiols used in the formation of self-assembled monolayers (SAMs) on gold surfaces. sciopen.com The DMB group enhances the solubility and stability of the thiol precursors, and it can be cleaved in situ during the monolayer formation process, resulting in high-quality, well-ordered SAMs. This strategy overcomes the common problem of low solubility for extended aromatic thiols. sciopen.com
Future research will likely expand on this concept, using the 3,4-dimethoxybenzyl moiety as a programmable component in the design of new supramolecular structures. Its ability to engage in π-π stacking and other non-covalent interactions can be exploited to direct the assembly of macrocycles, cages, and polymers. beilstein-journals.org In materials science, incorporating this group into organic semiconductors or liquid crystals could modulate their electronic properties and self-assembly behavior. The potential for creating responsive materials, where the cleavage of the DMB group by an external stimulus triggers a change in material properties, is another exciting direction for exploration.
Advanced Methodologies for Stereoselective Synthesis
The use of this compound and its derivatives in stereoselective synthesis is a largely unexplored frontier. The development of advanced synthetic methodologies that can control stereochemistry is a central goal of modern organic chemistry, and the structural features of the DMB group offer intriguing possibilities.
Future work could involve the design and application of chiral catalysts that can differentiate between the enantiotopic faces of a prochiral substrate bearing a 3,4-dimethoxybenzyl group. The two methoxy (B1213986) groups, being electronically distinct from the unsubstituted positions on the aromatic ring, could act as directing groups in metal-catalyzed reactions, guiding a catalyst to achieve high levels of stereoselectivity.
Another potential avenue is the development of chiral 3,4-dimethoxybenzyl-based reagents. For instance, attaching a chiral auxiliary to the benzylic position could create a powerful new reagent for asymmetric alkylations. The subsequent removal of the DMB group would unmask the newly formed stereocenter. While current literature focuses more on the synthesis of molecules containing the DMB moiety, such as in the preparation of isoquinoline derivatives or ketone precursors, the deliberate application of this compound to control stereochemistry remains a significant opportunity for future innovation. nih.govresearchgate.net
Interdisciplinary Approaches in Chemical Biology and Medicinal Chemistry
The 3,4-dimethoxybenzyl scaffold is a common feature in a wide array of biologically active natural products and synthetic pharmaceuticals. Its prevalence underscores its importance as a "privileged" structure in medicinal chemistry. The precursor, 3,4-dimethoxybenzaldehyde (B141060), is an intermediate in the synthesis of drugs such as the antihypertensive agent prazosin and the anti-allergic medication tranilast. chemicalbook.com
The future in this area lies in interdisciplinary approaches that combine synthetic chemistry with chemical biology and pharmacology. This compound can be used as a versatile building block to synthesize novel analogs of existing drugs, potentially leading to compounds with improved efficacy, selectivity, or pharmacokinetic properties. For instance, it is a key intermediate for synthesizing tetrahydropalmatine, a natural product with a range of pharmacological activities. google.com
Q & A
Q. What are the common synthetic routes for 3,4-dimethoxybenzyl iodide, and how do reaction conditions influence yield?
this compound is typically synthesized via halogenation of 3,4-dimethoxybenzyl alcohol or chloride. For example:
- Alcohol precursor : Reacting 3,4-dimethoxybenzyl alcohol with hydroiodic acid (HI) under reflux conditions (e.g., 24 hours at 80°C) yields the iodide. Catalysts like triphenylphosphine (PPh₃) may enhance efficiency .
- Chloride precursor : Halogen exchange (Finkelstein reaction) using sodium iodide (NaI) in acetone or dimethylformamide (DMF) can convert 3,4-dimethoxybenzyl chloride to the iodide. Reaction times (6–12 hours) and solvent polarity significantly affect yields .
Q. Key Reaction Conditions and Yields :
| Precursor | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Benzyl alcohol | HI | Toluene | 80 | 24 | 65–75 |
| Benzyl chloride | NaI | Acetone | 60 | 6 | 85–90 |
Q. How is this compound characterized, and what analytical techniques are critical for purity assessment?
- NMR spectroscopy : ¹H and ¹³C NMR confirm structure via characteristic signals:
- Mass spectrometry (MS) : ESI-MS or GC-MS detects molecular ion peaks (e.g., [M+H]⁺ at m/z 277) and fragmentation patterns .
- HPLC : Reverse-phase HPLC with UV detection (λ = 280 nm) quantifies purity (>98% for most synthetic batches) .
Q. What are the primary research applications of this compound in organic synthesis?
- Protecting group : The 3,4-dimethoxybenzyl (DMPM) group is used to protect alcohols and amines in multistep syntheses. It is removed via hydrogenolysis (H₂/Pd-C) or oxidation (CAN) .
- Radiolabeling : ¹¹C-labeled this compound is employed in positron emission tomography (PET) tracer synthesis for neurochemical studies .
- Intermediate in bioactive molecules : It is a precursor to SK channel blockers (e.g., tetrahydroisoquinolinium derivatives) and anti-inflammatory agents .
Advanced Research Questions
Q. How do kinetic studies inform the optimization of this compound synthesis?
Kinetic analyses reveal that iodide formation from benzyl chloride follows second-order kinetics, dependent on NaI concentration and solvent polarity. Polar aprotic solvents (e.g., DMF) accelerate SN2 displacement by stabilizing the transition state. For example:
Q. How can researchers resolve contradictions in reported yields for this compound synthesis?
Discrepancies in yields (e.g., 65% vs. 90%) often arise from:
- Impurities in precursors : Residual moisture in 3,4-dimethoxybenzyl alcohol reduces HI reactivity. Pre-drying precursors over molecular sieves improves yields .
- Catalyst selection : Triphenylphosphine increases iodide stability but may complicate purification. Column chromatography (silica gel, hexane/EtOAc) is critical for high-purity isolates .
- Reaction monitoring : TLC (Rf = 0.5 in hexane/EtOAc 3:1) or in situ IR (disappearance of OH stretch at 3400 cm⁻¹) ensures completion .
Q. What role does this compound play in synthesizing radiolabeled PET tracers?
- ¹¹C-labeling : this compound reacts with ¹¹C-methylamine or ¹¹C-carbonyl precursors to generate tracers for imaging neurotransmitter systems (e.g., sigma-1 receptors). For example:
- Challenges : Radiolysis and short half-life (¹¹C: t₁/₂ = 20.4 min) require rapid purification via semi-preparative HPLC .
Q. How does the 3,4-dimethoxybenzyl group influence the biological activity of derived compounds?
- SK channel modulation : Derivatives like 1-(3,4-dimethoxybenzyl)-tetrahydroisoquinoliniums exhibit nanomolar affinity for SK channels (IC₅₀ = 12–50 nM), attributed to methoxy groups enhancing lipid solubility and target binding .
- Anticancer activity : 3,4-Dimethoxybenzyl-substituted pyrimidines inhibit α-glucosidase (IC₅₀ = 0.8 µM), disrupting cancer cell glycoprotein synthesis .
Q. What methodological strategies address instability issues during storage or handling of this compound?
- Light sensitivity : Store in amber vials at –20°C under inert gas (Ar/N₂) to prevent photodecomposition .
- Moisture control : Use anhydrous solvents (e.g., THF, DCM) and molecular sieves during reactions to avoid hydrolysis to 3,4-dimethoxybenzyl alcohol .
- Stabilizers : Add 1–2% hydroquinone to inhibit iodine liberation during long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
